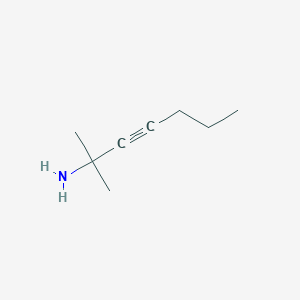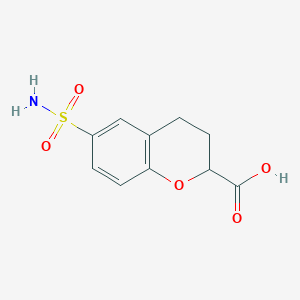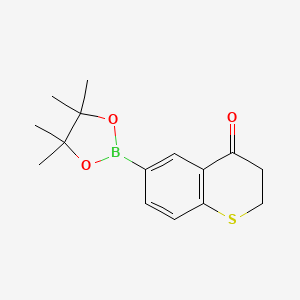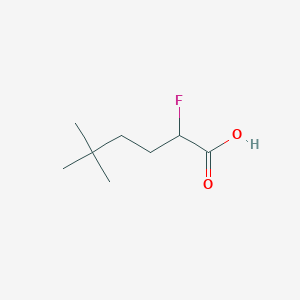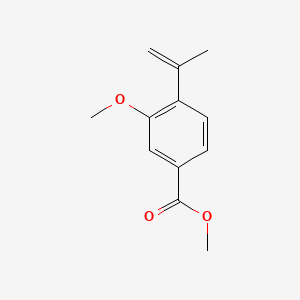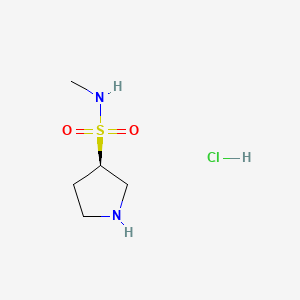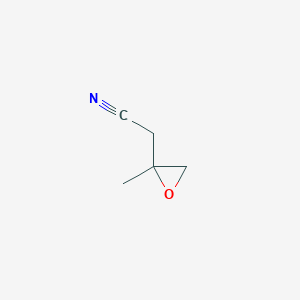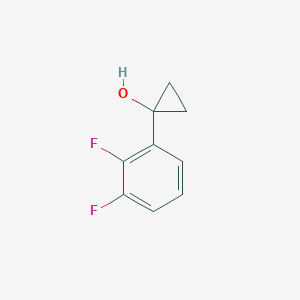
(R)-1-(4-(1-Aminoethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one is an organic compound with the molecular formula C10H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde. This method is environmentally friendly and offers high enantioselectivity .
Another method involves the reductive amination of 4’-bromoacetophenone with an appropriate amine donor under hydrogenation conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods
Industrial production of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one often involves the use of large-scale biocatalytic processes. These processes utilize immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high yields and enantioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical pathways. Additionally, its chiral nature allows it to interact selectively with other chiral molecules, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{4-[(1S)-1-aminoethyl]phenyl}ethan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activities.
1-(4-aminophenyl)ethanol: A related compound with an alcohol group instead of a ketone.
4’-bromoacetophenone: A precursor used in the synthesis of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one
Uniqueness
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one is unique due to its chiral nature and the presence of both an amino group and a ketone group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
1382035-41-7 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-[4-[(1R)-1-aminoethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
KOMCDPPOHOQBSF-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C)N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13459691.png)
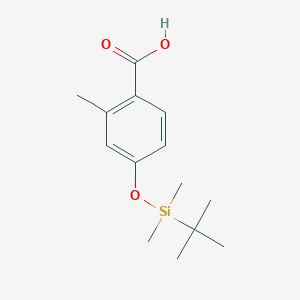
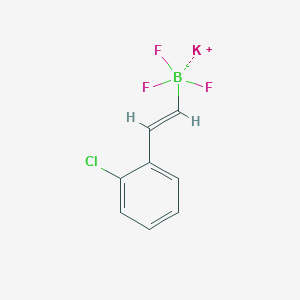
![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
